molecular formula C16H20O4 B14672899 Diethyl (2-phenylpropylidene)propanedioate CAS No. 38323-03-4

Diethyl (2-phenylpropylidene)propanedioate

Cat. No.: B14672899
CAS No.: 38323-03-4
M. Wt: 276.33 g/mol
InChI Key: RYFCRBNHPHGSNE-UHFFFAOYSA-N
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Description

Diethyl (2-phenylpropylidene)propanedioate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of two ester groups attached to a central carbon atom, which is also bonded to a phenyl group and a propylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (2-phenylpropylidene)propanedioate can be synthesized through the alkylation of diethyl propanedioate (commonly known as diethyl malonate) with an appropriate alkyl halide. The reaction typically involves the formation of an enolate ion from diethyl propanedioate using a strong base such as sodium ethoxide in ethanol. The enolate ion then undergoes nucleophilic substitution with the alkyl halide to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-phenylpropylidene)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Diethyl (2-phenylpropylidene)propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (2-phenylpropylidene)propanedioate involves its ability to form enolate ions, which can act as nucleophiles in various chemical reactions. The enolate ions can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. This reactivity is central to its use in organic synthesis and other applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (2-phenylpropylidene)propanedioate is unique due to the presence of the phenylpropylidene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

CAS No.

38323-03-4

Molecular Formula

C16H20O4

Molecular Weight

276.33 g/mol

IUPAC Name

diethyl 2-(2-phenylpropylidene)propanedioate

InChI

InChI=1S/C16H20O4/c1-4-19-15(17)14(16(18)20-5-2)11-12(3)13-9-7-6-8-10-13/h6-12H,4-5H2,1-3H3

InChI Key

RYFCRBNHPHGSNE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC(C)C1=CC=CC=C1)C(=O)OCC

Origin of Product

United States

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